![molecular formula C19H23N3O3 B5510398 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)
9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Spirocyclic compounds, such as 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, are typically synthesized through methods that allow for the construction of complex cyclic systems efficiently. A relevant example is the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing a novel approach to spirocyclic structures (Reddy, Medaboina, Sridhar, & Singarapu, 2014). Moreover, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones reveals the versatility of spirocyclic frameworks in accommodating various functional groups (Ahmed et al., 2012).
Molecular Structure Analysis
Spirocyclic compounds exhibit unique molecular geometries, significantly influencing their chemical behavior. The crystal structure analysis of related spirocyclic compounds provides insights into their conformation and intermolecular interactions, crucial for understanding their chemical and physical properties. For instance, the crystal structure of a dioxaspiro derivative coupled with a benzimidazole moiety offers insights into the spatial arrangement and potential reactivity of similar spirocyclic compounds (Zeng, Wang, & Zhang, 2021).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan class have been prepared and screened for antihypertensive properties, demonstrating significant activity in models such as the spontaneously hypertensive rat. These findings suggest a potential pathway for developing new treatments for hypertension through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Structural and Thermodynamic Studies
Research on derivatives of the 1,5-dioxaspiro[5.5] family has led to detailed structural analyses and thermodynamic property evaluations. For instance, the study of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative highlighted its crystalline structure and provided insights into its molecular geometry and potential applications in material science (Zeng, Wang, & Zhang, 2021).
Novel Synthetic Approaches
The synthesis of spiroacetals and spiromorpholinotetrahydropyran derivatives through innovative methods like Prins cascade cyclization demonstrates the versatility of compounds within this class for creating complex molecular architectures. These synthetic strategies open new avenues for chemical synthesis and pharmaceutical development (Reddy et al., 2014).
Biological Activity and Therapeutic Potential
Some derivatives of the diazaspiro[5.5]undecane class have shown promise as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, including various respiratory conditions. This highlights the potential therapeutic applications of these compounds in addressing inflammation and immune-related diseases (Norman, 2007).
Wirkmechanismus
While the specific mechanism of action for “9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol” is not available, pyrazole derivatives have been found to have various biological activities. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-6-2-13-25-19(17)7-11-21(12-8-19)18(24)15-4-1-5-16(14-15)22-10-3-9-20-22/h1,3-5,9-10,14,17,23H,2,6-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVNRPYRRIIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)OC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.